Wushanicaritin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .

Synthesis Analysis

Wushanicaritin is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .Molecular Structure Analysis

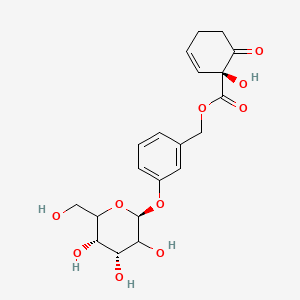

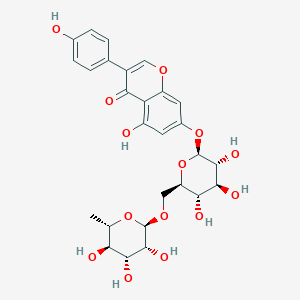

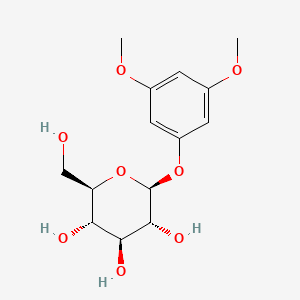

The molecular formula of Wushanicaritin is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .Chemical Reactions Analysis

Wushanicaritin undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for Wushanicaritin glucuronidation .Physical And Chemical Properties Analysis

Wushanicaritin has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .Applications De Recherche Scientifique

Summary of the Application

Wushanicaritin has been studied for its neuroprotective effects. It’s been found to have superior intercellular antioxidant activity compared to icaritin, another compound found in Epimedium .

Methods of Application or Experimental Procedures

The neuroprotective effect of Wushanicaritin was assessed by inducing damage in PC-12 cells through glutamate exposure . The activities of intercellular antioxidant enzymes, including SOD, CAT, and GSH-Px, were investigated .

Results or Outcomes

Wushanicaritin showed a better neuroprotective effect than quercetin, a promising neuroprotection agent, with an EC50 value of 3.87 μM . It significantly reversed lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells .

2. Glucuronidation

Summary of the Application

Wushanicaritin has been characterized for its glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzyme .

Methods of Application or Experimental Procedures

Glucuronidation rates were determined by incubating Wushanicaritin with uridine diphosphoglucuronic acid-supplemented microsomes . Reaction phenotyping, the relative activity factor (RAF), and activity correlation analysis were performed to identify the main UGT isoforms .

Results or Outcomes

Wushanicaritin glucuronidation in HLM was efficient with a high intrinsic clearance (CLint) value of 1.25 and 0.69 mL/min/mg for G1 and G2, respectively . UGT1A1 and 1A7 showed the highest activities with the intrinsic clearance (CLint) values of 1.16 and 0.38 mL/min/mg for G1 and G2, respectively .

Safety And Hazards

Propriétés

Numéro CAS |

521-45-9 |

|---|---|

Nom du produit |

Wushanicaritin |

Formule moléculaire |

C21H22O7 |

Poids moléculaire |

386.40 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.